molecular formula C10H19N5OS B14425177 Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- CAS No. 80472-86-2

Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)-

Cat. No.: B14425177
CAS No.: 80472-86-2
M. Wt: 257.36 g/mol
InChI Key: IROUFHSMZGTKRE-UHFFFAOYSA-N
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Description

Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- is an organic compound belonging to the class of amides. This compound is characterized by the presence of a propanamide backbone with diethyl and tetrazolylmethylthio substituents. It is a mono-substituted amide, which means it has one substituent group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- can be synthesized through various synthetic routes. One common method involves the condensation reaction between urea and propanoic acid. Another method is the dehydration of ammonium propionate . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the amide nitrogen or the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted amides. These products have diverse applications in chemical synthesis and industrial processes.

Scientific Research Applications

Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Propanamide, N-methyl-
  • Propanamide, N,N-dimethyl-
  • Propanamide, N,N-diethyl-

Uniqueness

Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio)- is unique due to the presence of the tetrazolylmethylthio substituent, which imparts distinct chemical and biological properties. This differentiates it from other propanamide derivatives and makes it valuable for specific research and industrial applications.

Properties

CAS No.

80472-86-2

Molecular Formula

C10H19N5OS

Molecular Weight

257.36 g/mol

IUPAC Name

N,N-diethyl-3-[(1-methyltetrazol-5-yl)methylsulfanyl]propanamide

InChI

InChI=1S/C10H19N5OS/c1-4-15(5-2)10(16)6-7-17-8-9-11-12-13-14(9)3/h4-8H2,1-3H3

InChI Key

IROUFHSMZGTKRE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCSCC1=NN=NN1C

Origin of Product

United States

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